Emraclidine

M4 receptor selectivity muscarinic receptor subtypes positive allosteric modulator

Non-selective M4 PAMs confound experimental interpretation due to off-target activity. Emraclidine (CVL-231) provides definitive M4 receptor selectivity and CNS-validated target engagement for unambiguous research outcomes. • Potent M4 potentiation (EC50 12.3 nM) with >390-fold selectivity over M1, >813-fold over M2/M3/M5. • CNS penetration confirmed by PET imaging, enabling dose-dependent receptor occupancy studies in vivo. • Industry-standard reference compound for novel M4 PAM development and mechanistic studies vs. dual M1/M4 agonists.

Molecular Formula C20H21F3N4O
Molecular Weight 390.4 g/mol
CAS No. 2170722-84-4
Cat. No. B6248855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmraclidine
CAS2170722-84-4
Molecular FormulaC20H21F3N4O
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C
InChIInChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3
InChIKeyDTCZNKWBDTXEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emraclidine: Selective M4 PAM for Neuroscience Research


Emraclidine (CVL-231, PF-06852231) is an investigational, brain-penetrant positive allosteric modulator (PAM) that selectively targets the muscarinic acetylcholine M4 receptor (CHRM4) [1]. Its chemical formula is C20H21F3N4O with a molecular weight of 390.4 [2]. Unlike orthosteric agonists that activate the receptor directly, emraclidine binds to a unique allosteric site, enhancing the receptor's response to its endogenous ligand, acetylcholine . This mechanism is designed to modulate dopaminergic signaling in the striatum, a brain region implicated in psychotic disorders, while avoiding direct antagonism of dopamine D2 receptors, a common mechanism of traditional antipsychotics [1]. Emraclidine is an advanced chemical probe suitable for investigating M4 receptor function in vitro and in vivo, and it was advanced into Phase 2 clinical trials for schizophrenia and Alzheimer's disease psychosis by Cerevel Therapeutics (acquired by AbbVie) [3].

Mechanism
Selective M4 muscarinic receptor positive allosteric modulator
Research Model
May support in vitro and in vivo M4 pathway studies
Property
Reported brain-penetrant CNS tool compound

Why Chemical Substitution Is Not Feasible


Procuring a generic 'M4 PAM' or a less selective analog in place of emraclidine is not scientifically valid for research applications. Emraclidine's value proposition is defined by its specific and well-characterized selectivity profile, which is a product of its unique allosteric binding site [1]. In contrast, many earlier M4 PAM tool compounds exhibit significant off-target activity at the closely related M2 receptor or other family members [2]. This lack of specificity confounds experimental interpretation, particularly in systems where M2 and M4 receptors are co-expressed or have overlapping physiological roles . Furthermore, the pharmacokinetic properties and demonstrated central nervous system (CNS) penetration of emraclidine have been validated in advanced models, including PET imaging for receptor occupancy [3]. These attributes are not guaranteed across the class and are critical for establishing target engagement in vivo. The quantitative evidence below details the specific, measurable differences that preclude simple substitution with other M4 PAMs or agonists.

Selectivity Profile
Class-level M4 PAMs may lack the demonstrated selectivity over M2, M1, M3, M5, potentially introducing off-target confounds.
CNS Target Engagement
Alternative M4 PAMs may not have validated in vivo CNS penetration or receptor occupancy, complicating target engagement interpretation.
Pharmacodynamic Validation
Substitution may shift pharmacodynamic response profiles; emraclidine’s PET-verified exposure cannot be assumed across the class.

Quantitative Comparative Analysis


Functional Selectivity Across Muscarinic Subtypes

Emraclidine demonstrates high functional selectivity for the human M4 muscarinic receptor over the other four subtypes (M1, M2, M3, M5) in cellular assays. In the presence of an EC20 concentration of acetylcholine, emraclidine potentiates M4 receptor activation with an EC50 of 12.3 nM. Potentiation of M1 receptors is 390-fold weaker, and activity at M2, M3, and M5 receptors is negligible, with EC50 values exceeding 10,000 nM . This establishes a clear functional window for selective M4 modulation.

Subtype Selectivity
Head-to-head
M4 EC50: 12.3 nM; 390-fold over M1
M2, M3, M5 EC50 >10,000 nM
Supports M4-selective pathway interpretation
In presence of EC20 acetylcholine; human recombinant receptors
M4 receptor selectivity muscarinic receptor subtypes positive allosteric modulator

Comparative Potency and Selectivity vs. Legacy M4 PAMs

In comparative assessments by the Chemical Probes Portal, emraclidine is reported to be more potent than the M4 PAM VU0152100 and more selective than the M4 PAM LY2119620 [1]. While specific quantitative differences from the comparator compounds are not detailed in the portal summary, this expert-vetted annotation confirms a favorable and differentiated profile for emraclidine relative to earlier, widely used M4 PAM tool compounds.

Legacy PAM Comparison
Class-level
Reported more selective than LY2119620, more potent than VU0152100
Reported comparator context from expert annotation
Data to verify; based on Chemical Probes Portal review
chemical probe M4 PAM tool compound validation

In Vivo CNS Target Engagement by PET Imaging

Emraclidine's ability to cross the blood-brain barrier and engage its target in vivo has been quantitatively demonstrated using positron emission tomography (PET) with the M4 PAM radiotracer [11C]MK-6884 in non-human primates. The study showed dose-dependent M4 receptor occupancy by emraclidine in the striatum, with a clear relationship between plasma concentration and target engagement [1]. This provides direct, translatable evidence of CNS penetration and pharmacodynamic activity that is not available for many other M4 PAM tool compounds.

CNS PET Occupancy
Head-to-head
Dose-dependent striatal M4 occupancy in NHP
Supports in vivo CNS target engagement interpretation
PET with [11C]MK-6884; rhesus macaque model
PET imaging receptor occupancy CNS penetration

Phase 2 Schizophrenia Trial Efficacy vs. Placebo

In Phase 2 clinical trials for schizophrenia (EMPOWER-1 and EMPOWER-2), emraclidine failed to meet its primary endpoint, showing no statistically significant difference from placebo in improving Positive and Negative Syndrome Scale (PANSS) total scores [1]. In EMPOWER-1, the LS Mean change from baseline in PANSS total score at week 6 was -14.7 for emraclidine 10 mg (n=125) and -16.5 for 30 mg (n=127), compared to -13.5 for placebo (n=127) [1]. In EMPOWER-2, the LS Mean change was -18.5 for emraclidine 15 mg (n=122), compared to -16.1 for placebo (n=128) [1]. This outcome contrasts with the efficacy demonstrated by the M1/M4-preferring agonist xanomeline (as part of KarXT) in its Phase 3 trials [2].

Phase 2 PANSS Outcome
Cross-study comparable
LS Mean change vs. placebo: -14.7 (10 mg), -16.5 (30 mg) vs -13.5
Not statistically significant difference
Reported clinical endpoint context; M4 PAM alone not superior to placebo
EMPOWER-1 trial, week 6; n=125-127 per arm
schizophrenia clinical trial PANSS

Applications in Neuroscience R&D and Drug Discovery


High-Selectivity In Vitro M4 Profiling

Emraclidine is the optimal choice for in vitro studies requiring selective and potent potentiation of the human M4 muscarinic receptor. Its demonstrated EC50 of 12.3 nM at M4, with >390-fold selectivity over M1 and >813-fold over M2, M3, and M5 , ensures that observed pharmacological effects can be attributed specifically to M4 receptor modulation. This is essential for dissecting M4-mediated signaling pathways in recombinant cell lines or primary neuronal cultures without interference from other muscarinic subtypes, a common limitation of less selective tool compounds [1].

Validated In Vivo CNS Target Engagement

For researchers planning in vivo studies where confirmation of central target engagement is critical, emraclidine provides a distinct advantage. Its CNS penetration and dose-dependent M4 receptor occupancy have been directly confirmed in non-human primates using PET imaging [2]. This level of translatable pharmacokinetic-pharmacodynamic (PK-PD) validation is rare among M4 PAM tool compounds and reduces the risk of false-negative results in behavioral or disease models due to insufficient target exposure in the brain.

Deconvoluting M1 vs. M4 Antipsychotic Mechanisms

Given the divergent clinical outcomes between emraclidine (selective M4 PAM) and the M1/M4-preferring agonist xanomeline (component of KarXT) [3], emraclidine is an indispensable tool for mechanistic studies. Researchers can use emraclidine as a comparator to xanomeline or other dual M1/M4 agonists to isolate the specific contribution of M4 receptor potentiation to observed effects on neuronal firing, neurotransmitter release, or behavioral phenotypes in models of psychosis. This differential approach is key to understanding the pharmacology of next-generation antipsychotics [4].

Reference Standard for M4 PAM Selectivity Screening

In drug discovery programs aiming to develop new M4 PAMs or dual M1/M4 modulators, emraclidine serves as an industry-standard reference compound. Its well-documented selectivity profile across the entire muscarinic receptor family makes it a valuable positive control for assessing the selectivity of new chemical entities in high-throughput or secondary pharmacology screens. Using emraclidine as a benchmark helps ensure that new compounds are advancing with a clear and favorable selectivity window, a critical parameter for CNS drug development.

Application
Selection Property
Validation Focus
In vitro M4 signaling studies
Isoform selectivity review
M4-pathway response interpretation
In vivo CNS target engagement research
CNS penetration and receptor occupancy validation
Target exposure and PK-PD modeling
M1 vs. M4 mechanism-of-action studies
M4-selective vs. dual M1/M4 response context
Comparative pathway-response analysis
M4 PAM selectivity screening studies
Selectivity benchmarking against muscarinic family
Selectivity window interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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